N-methyl-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide is a derivative of vitamin B3, also known as nicotinamide. This compound contains both nicotinamide and pyrazole groups, making it a unique and versatile molecule. It appears as a white crystalline solid with a melting point of approximately 231-235 degrees Celsius. It is soluble in water, ethanol, chloroform, and other organic solvents .
Preparation Methods
The preparation of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide can be achieved through chemical synthesis. A common method involves reacting nicotinamide with a pyrazole compound. The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in treating diseases associated with vitamin B3 deficiency, such as pellagra . Additionally, its antioxidant properties make it useful in the preparation of antioxidants . In the pharmaceutical field, it is being explored for its potential to treat various conditions due to its unique chemical structure .
Mechanism of Action
The mechanism of action of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with molecular targets and pathways related to vitamin B3 metabolism. It may act by modulating the activity of enzymes involved in nicotinamide adenine dinucleotide (NAD) synthesis and utilization. This modulation can influence various cellular processes, including energy metabolism, DNA repair, and cell signaling . The exact molecular targets and pathways are still under investigation, but its role in NAD metabolism is a key aspect of its mechanism of action .
Comparison with Similar Compounds
N-methyl-6-(1H-pyrazol-1-yl)nicotinamide can be compared with other similar compounds, such as nicotinamide and other pyrazole derivatives. While nicotinamide is a simple derivative of vitamin B3, the addition of the pyrazole group in this compound provides additional chemical properties and potential biological activities . Similar compounds include other pyrazole derivatives, which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The unique combination of nicotinamide and pyrazole groups in this compound distinguishes it from these other compounds and highlights its potential for various applications .
Properties
IUPAC Name |
N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-11-10(15)8-3-4-9(12-7-8)14-6-2-5-13-14/h2-7H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUHUVLZPUVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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